- Targeting of polyamidoamine-DNA nanoparticles using the Staudinger ligation: Attachment of an RGD motif either before or after complexationBioorganic & Medicinal Chemistry, 2008, 16(13), 6641-6650,
Cas no 91575-25-6 (L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-)

L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 化学的及び物理的性質
名前と識別子
-
- L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-
- ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO
- H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH
- RGDSPASSKP
- R-G-D-S-P-A-S-S-K-P
- L-Arginylglycyl-L-α-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-L-proline (ACI)
- L-Proline, 1-[N2-[N-[N-[N-[1-[N-[N-(N-L-arginylglycyl)-L-α-aspartyl]-L-seryl]-L-prolyl]-L-alanyl]-L-seryl]-L-seryl]-L-lysyl]- (ZCI)
- 103: PN: WO2008113030 SEQID: 104 unclaimed sequence
- 10: PN: WO2007074747 SEQID: 1 unclaimed protein
- 11: PN: KR20090132815 PAGE: 3 claimed sequence
- 11: PN: KR20090132911 SEQID: 106 claimed protein
- 11: PN: US20130052712 SEQID: 12 claimed protein
- 12: PN: KR20160113372 SEQID: 12 claimed sequence
- 12: PN: KR20160129982 SEQID: 12 claimed sequence
- 12: PN: WO2011025158 SEQID: 12 claimed sequence
- 12: PN: WO2013007839 SEQID: 53 claimed protein
- 13: PN: JP2003089648 SEQID: 14 unclaimed
- 14: PN: JP2006042811 SEQID: 1 unclaimed protein
- 14: PN: JP2007176871 SEQID: 1 unclaimed protein
- 14: PN: KR20120114072 SEQID: 12 unclaimed protein
- 15: PN: JP2004000070 SEQID: 17 unclaimed protein
- 15: PN: WO2019018660 SEQID: 21 claimed protein
- 17: PN: JP2003210166 SEQID: 17 unclaimed protein
- 17: PN: JP2004049921 SEQID: 17 unclaimed protein
- 19: PN: KR20140027031 SEQID: 20 claimed protein
- 1: PN: JP2006042812 SEQID: 1 unclaimed protein
- 1: PN: JP2006045206 SEQID: 1 unclaimed protein
- 1: PN: JP2006045207 SEQID: 1 unclaimed protein
- 1: PN: US20140005356 SEQID: 12 claimed sequence
- 26: PN: EP2455104 SEQID: 28 claimed protein
- 26: PN: WO2012065751 SEQID: 28 claimed protein
- 28: PN: US20140004158 SEQID: 29 claimed sequence
- 2: PN: JP2008195682 SEQID: 2 unclaimed protein
- 2: PN: JP2008195683 SEQID: 2 unclaimed protein
- 2: PN: US20040023391 PAGE: 9 claimed protein
- 35: PN: DE102008060991 PAGE: 9/20 claimed protein
- 35: PN: DE102008060992 TABLE: 1 claimed protein
- 3: PN: JP2004000471 SEQID: 17 unclaimed protein
- 481: PN: WO0069900 SEQID: 1168 unclaimed sequence
- 4: PN: WO02098477 PAGE: 58 claimed protein
- 54: PN: WO2014027042 SEQID: 54 claimed protein
- 5: PN: JP2002281964 SEQID: 21 unclaimed sequence
- 5: PN: KR20150027940 SEQID: 6 claimed protein
- 5: PN: KR20160026441 SEQID: 20 claimed protein
- 5: PN: US20150064143 SEQID: 5 claimed sequence
- 5: PN: WO2017036533 SEQID: 5 claimed protein
- 6: PN: KR20170136178 PAGE: 3 claimed sequence
- 6: PN: KR20210147311 PAGE: 3 claimed sequence
- 6: PN: WO2021123799 SEQID: 6 claimed protein
- 7: PN: JP2002320666 SEQID: 21 unclaimed sequence
- 918: PN: US20090175821 SEQID: 1168 claimed protein
- 96: PN: WO2008134544 SEQID: 101 unclaimed protein
- RASG 1
- 91575-25-6
- CS-0137093
- JMBLPSUDFRAOLU-SMNCUOCCSA-N
- (2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
- HY-P2635
-
- MDL: MFCD00076453
- インチ: 1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)/t20-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
- InChIKey: JMBLPSUDFRAOLU-SMNCUOCCSA-N
- ほほえんだ: C(N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(N1CCC[C@H]1C(=O)O)=O)(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](N)CCCNC(N)=N
計算された属性
- せいみつぶんしりょう: 1000.49000
- どういたいしつりょう: 1000.49377214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 17
- 水素結合受容体数: 30
- 重原子数: 70
- 回転可能化学結合数: 40
- 複雑さ: 1900
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -12.8
- トポロジー分子極性表面積: 496Ų
- ひょうめんでんか: 0
- 互変異性体の数: 256
じっけんとくせい
- 色と性状: はくしょくふんまつ
- PSA: 493.55000
- LogP: -3.52730
- ようかいせい: 水に溶ける
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002389-10mg |
RGDSPASSKP |
91575-25-6 | 10mg |
$665.00 | 2024-07-19 | ||
AAPPTec | P002389-25mg |
RGDSPASSKP |
91575-25-6 | 25mg |
$1.330.00 | 2024-07-19 | ||
abcr | AB545437-5mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 5mg |
€605.80 | 2025-02-17 | ||
A2B Chem LLC | AH82581-25mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 25mg |
$1665.00 | 2024-05-20 | ||
A2B Chem LLC | AH82581-10mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 10mg |
$883.00 | 2024-05-20 | ||
abcr | AB545437-5 mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 5mg |
€569.50 | 2023-04-14 | ||
AAPPTec | P002389-5mg |
RGDSPASSKP |
91575-25-6 | 5mg |
$400.00 | 2024-07-19 | ||
abcr | AB545437-1mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 1mg |
€188.50 | 2025-02-17 | ||
abcr | AB545437-1 mg |
R-G-D-S-P-A-S-S-K-P Trifluoroacetate; . |
91575-25-6 | 1mg |
€179.50 | 2023-04-14 | ||
A2B Chem LLC | AH82581-5mg |
ARG-GLY-ASP-SER-PRO-ALA-SER-SER-LYS-PRO |
91575-25-6 | 5mg |
$1149.00 | 2024-07-18 |
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis of cyclic oligopeptides containing an Arg-Gly-Asp (RGD) sequenceChemical & Pharmaceutical Bulletin, 1999, 47(12), 1799-1801,
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- Preparation Products
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl- 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-に関する追加情報
Professional Introduction to Compound CAS No. 91575-25-6 and Product Name: L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl
The compound with the CAS number 91575-25-6 and the product name L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl represents a significant advancement in the field of biochemistry and pharmaceutical research. This compound, characterized by its complex amino acid sequence, has garnered considerable attention due to its potential applications in various therapeutic and nutraceutical domains. The intricate structure of this peptide chain not only underscores its biochemical complexity but also highlights its multifaceted functional capabilities.
Recent studies have demonstrated that peptides derived from natural amino acids, such as the one identified by CAS No. 91575-25-6, exhibit remarkable bioactivity and pharmacological properties. The specific sequence of amino acids in L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl contributes to its unique interactions with biological targets, making it a promising candidate for drug development. Specifically, the presence of proline and lysine residues enhances its stability and bioavailability, which are critical factors in pharmaceutical formulations.
In the realm of biomedical research, this peptide has shown promise in modulating various cellular processes. For instance, studies have indicated that it may play a role in enhancing immune response by interacting with immune cells and cytokines. Additionally, its ability to interact with enzymes and receptors suggests potential applications in the treatment of inflammatory diseases and metabolic disorders. The L-Proline moiety within the peptide chain is particularly noteworthy for its ability to stabilize protein structures, thereby influencing enzyme activity and protein folding.
The synthesis of such complex peptides requires advanced techniques in peptide chemistry. Modern synthetic methods have enabled the precise construction of long-chain peptides like L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl, ensuring high purity and yield. These advancements have opened new avenues for developing peptide-based therapeutics that mimic natural biological processes or modulate them for therapeutic benefit.
One of the most exciting applications of this compound is in the field of regenerative medicine. Research has suggested that it may promote tissue repair and regeneration by stimulating cellular proliferation and differentiation. This potential makes it a valuable candidate for developing treatments for wounds, burns, and even more complex conditions such as bone regeneration or nerve repair. The intricate interplay between amino acids in the peptide sequence likely contributes to these effects by mimicking natural growth factors or signaling molecules.
Furthermore, the compound's potential role in neurodegenerative diseases has been explored. Studies indicate that certain peptides can cross the blood-brain barrier and exert protective effects on neurons. The stability provided by the proline residues in L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl may enhance its ability to reach target sites within the central nervous system, offering hope for treatments against conditions like Alzheimer's disease or Parkinson's disease.
The pharmacokinetic properties of this peptide are also under investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preliminary data suggest that it exhibits good bioavailability when administered orally or intravenously, making it a versatile candidate for various delivery systems. Additionally, its stability under different pH conditions enhances its suitability for formulation into oral tablets or injectable solutions.
In conclusion, the compound identified by CAS No. 91575-25-6 and named L-Proline, L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl represents a significant advancement in peptide chemistry with broad implications for biomedical research and drug development. Its complex structure and multifaceted bioactivity make it a promising candidate for treating a variety of diseases and disorders. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in future therapeutic strategies.
91575-25-6 (L-Proline,L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysyl-) 関連製品
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